![molecular formula C23H16N4OS B2367373 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide CAS No. 896678-41-4](/img/structure/B2367373.png)
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core linked to a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is a compound that has been found to exhibit potent inhibitory activity against certain targets . .
Result of Action
The molecular and cellular effects of the action of this compound are likely significant, given its potent inhibitory activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine intermediate, which is then coupled with a quinoline derivative.
-
Preparation of Thiazolo[5,4-b]pyridine Intermediate
Starting Materials: 2-aminopyridine and α-bromoacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Coupling with Quinoline Derivative
Starting Materials: The thiazolo[5,4-b]pyridine intermediate and 2-chloroquinoline-3-carboxylic acid.
Reaction Conditions: The coupling reaction is facilitated by a palladium-catalyzed cross-coupling reaction, often using a ligand such as triphenylphosphine and a base like sodium carbonate in a solvent such as toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline or thiazolo[5,4-b]pyridine moieties, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide: shares structural similarities with other thiazolo[5,4-b]pyridine derivatives and quinoline-based compounds.
Uniqueness
- The unique combination of the thiazolo[5,4-b]pyridine and quinoline moieties in this compound provides distinct electronic and steric properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Conclusion
This compound is a compound of significant interest due to its unique structural features and potential applications in various scientific fields. Its synthesis involves complex multi-step reactions, and it can undergo various chemical transformations. The compound’s mechanism of action and its comparison with similar compounds highlight its potential as a valuable research tool and candidate for drug development.
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4OS/c1-14-13-16(22-27-20-7-4-12-24-23(20)29-22)9-10-17(14)26-21(28)19-11-8-15-5-2-3-6-18(15)25-19/h2-13H,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJGEQFAPLODAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2367290.png)

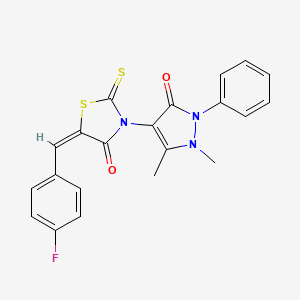
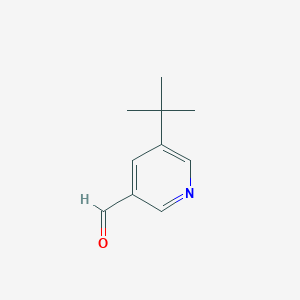

![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2367303.png)
![5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367304.png)
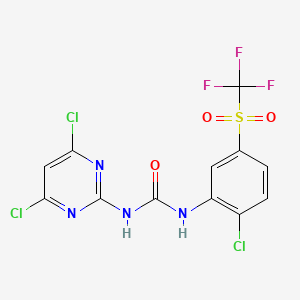
![6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B2367306.png)

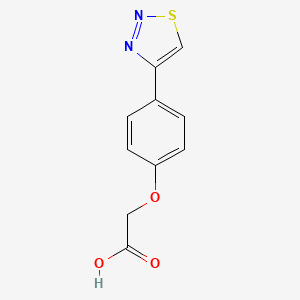
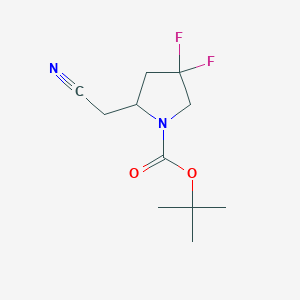
![2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2367312.png)
